molecular formula C19H16ClNO5 B11287744 ethyl 4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate

ethyl 4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B11287744
M. Wt: 373.8 g/mol
InChI Key: YYTVSHUVKCBFMV-UHFFFAOYSA-N
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Description

ETHYL 4-(7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring system fused with a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate aldehyde or ketone.

    Amidation: The amide group is introduced by reacting the chlorinated benzopyran with an appropriate amine, such as aniline or a substituted aniline, under suitable conditions.

    Esterification: The final step involves the esterification of the amide derivative with ethyl benzoate in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of ETHYL 4-(7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZOATE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorine atom in the benzopyran ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

ETHYL 4-(7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

ETHYL 4-(7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZOATE can be compared with other benzopyran derivatives, such as:

    7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A similar compound with a quinoline ring system.

    Indole Derivatives: Compounds with an indole nucleus that exhibit similar biological activities.

    Fluoroquinolones: A class of antibiotics with a similar structural motif and antimicrobial properties.

The uniqueness of ETHYL 4-(7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZOATE lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClNO5

Molecular Weight

373.8 g/mol

IUPAC Name

ethyl 4-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H16ClNO5/c1-2-25-18(23)11-4-7-14(8-5-11)21-17(22)16-9-12-3-6-13(20)10-15(12)19(24)26-16/h3-8,10,16H,2,9H2,1H3,(H,21,22)

InChI Key

YYTVSHUVKCBFMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2

Origin of Product

United States

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